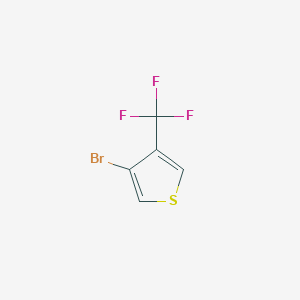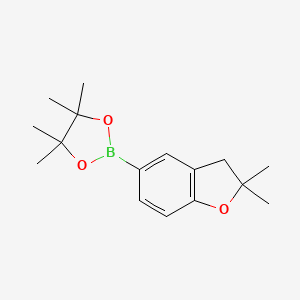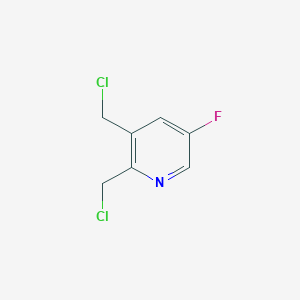
2,3-双(氯甲基)-5-氟吡啶
描述
2,3-Bis(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C7H7Cl2N . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(chloromethyl)-5-fluoropyridine consists of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions, and a fluorine atom at the 5 position .科学研究应用
-
Solvatochromism and Preferential Solvation
- Field : Physical Chemistry
- Application : The compound 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ), which is structurally similar to the compound you mentioned, has been used in studies of solvatochromism and preferential solvation .
- Method : The optical absorption and fluorescence emission spectra of DCMAQ were investigated in various solvents and binary mixtures .
- Results : The spectral features indicated that DCMAQ is preferentially solvated by CHCl3 in the mixtures studied .
-
Preparation of Highly Functionalized Anthraquinones
- Field : Organic Chemistry
- Application : A series of highly functionalized quinones was prepared by an original reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with various nitronate anions under electron transfer reaction conditions .
- Method : The reaction was carried out under various electron transfer operating conditions .
- Results : The reaction led to the formation of highly functionalized anthraquinones .
-
Photophysical Properties of Anthracene Derivatives
- Field : Physical Chemistry
- Application : The size effect of silver nanoparticles on the photophysical properties of 2,3-bis(chloromethyl)anthracene-1,4,9,10-tetraone (BCMAT) has been investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results of this study are not provided in the source .
-
Molecular Recognition
- Field : Physical Chemistry
- Application : The compound 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ) has been used in studies of molecular recognition towards p-Tert-Butyl-Calix .
- Method : The molecular recognition properties of p-tert-butylcalix to DCMAQ via hydrogen bonding and π–π interaction were sensed successfully on the basis of absorption and fluorescence emission spectroscopies .
- Results : The stoichiometry ratio and the binding constant of the tBC–DCMAQ complex were determined .
-
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : 2-chloro-5-(chloromethyl)pyridine, a compound similar to the one you mentioned, can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Method : Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
- Results : The results of this study are not provided in the source .
-
Spectral Investigations
- Field : Physical Chemistry
- Application : Solvent effects on 2,3-bis(chloromethyl)-1,4-anthraquinone (DCMAQ) and the molecular recognition of DCMAQ in calix[8]arene were investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results indicated that the dipole–dipole interaction and solvent reorganization energies are responsible for the observed features in different solvents .
-
Photophysical Properties
- Field : Physical Chemistry
- Application : The size effect of silver nanoparticles on the photophysical properties of 2,3-bis(chloromethyl)anthracene-1,4,9,10-tetraone (BCMAT) has been investigated .
- Method : The investigation was carried out using optical absorption and fluorescence emission techniques .
- Results : The results of this study are not provided in the source .
安全和危害
属性
IUPAC Name |
2,3-bis(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAQSGMFZZYCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744633 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)-5-fluoropyridine | |
CAS RN |
1356109-93-7 | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



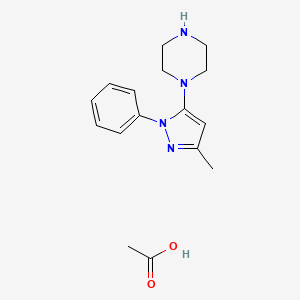
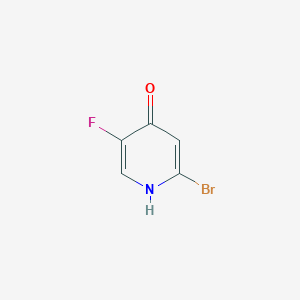

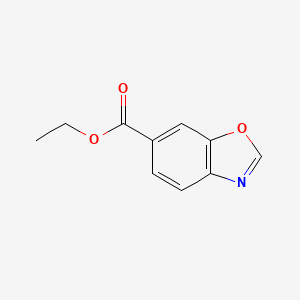
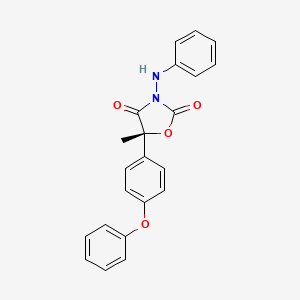
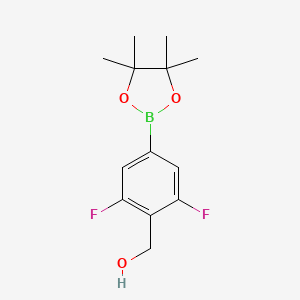
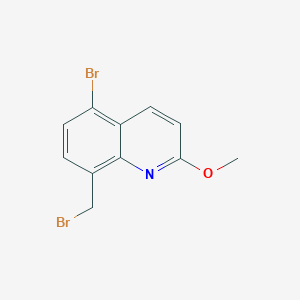
![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
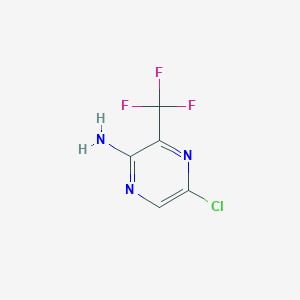
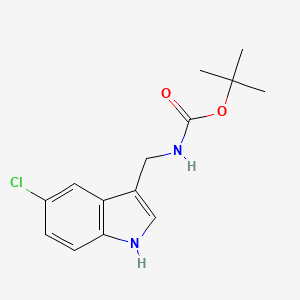
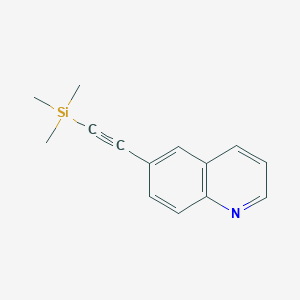
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
